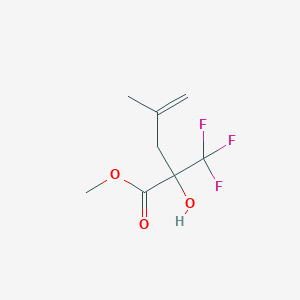

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

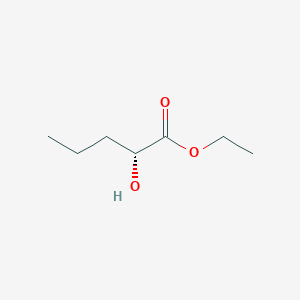

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” is a chemical compound with the molecular formula C8H11F3O3 . It is closely related to “Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate”, which has the molecular formula C9H13F3O3 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” can be represented by the InChI code:InChI=1S/C7H9F3O3/c1-3-4-6 (12,5 (11)13-2)7 (8,9)10/h3,12H,1,4H2,2H3 . This indicates the presence of a trifluoromethyl group, a methyl group, and a hydroxy group in the molecule. Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” has a molecular weight of 198.14 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass is 198.05037863 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis of complex molecules from simpler precursors often involves multifunctional esters. For example, a study detailed the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showcasing the compound's versatility in organic synthesis. This process included unusual recyclization reactions, indicating the potential of multifunctional esters in synthesizing cyclic and acyclic organic compounds with specific configurations (Gimalova et al., 2013).

Catalysis and Organic Transformations

In another instance, the Baylis-Hillman reaction was employed for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating the catalytic potential of similar esters in creating carbon-carbon bonds. This example highlights the role of such compounds in facilitating reactions that form the backbone of organic synthesis (Basavaiah et al., 2000).

Material Science Applications

Additionally, the interaction of derivatives with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, providing insights into the modification of benzoates for potential applications in material science and fluorine chemistry. This research demonstrates the utility of esters in synthesizing fluorinated compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Gaidarzhy et al., 2020).

Medicinal Chemistry

Lastly, the synthesis of organotin(IV) complexes with potential as anticancer drugs showcases the application of related esters in medicinal chemistry. These complexes, derived from amino acetate functionalized Schiff bases, highlight the role of esters in developing new therapeutic agents (Basu Baul et al., 2009).

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDKXEVTOYZRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552673 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

CAS RN |

117015-42-6 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.